2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide
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Description
2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide is a useful research compound. Its molecular formula is C19H19N7O2S and its molecular weight is 409.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar benzoxazole and benzothiazole compounds have been found to interact with various biological receptors . They have been explored for a variety of therapeutic applications, making this scaffold an interesting moiety for designing new broad-spectrum pharmacophores .
Mode of Action
Benzoxazole and benzothiazole compounds, which share a similar structure, have been found to exhibit various biological properties such as antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities .
Biochemical Pathways
Similar compounds have been found to possess immense biological importance like antitubercular, anti-cancer, antiparasitic, antimicrobial, antileishmanial, antioxidant, anti-inflammatory, and anti-malarial activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may have a broad range of molecular and cellular effects .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2S/c1-12-21-22-16-7-8-17(23-26(12)16)25-9-13(10-25)24(2)18(27)11-29-19-20-14-5-3-4-6-15(14)28-19/h3-8,13H,9-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTWGKCBGLYSSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)CSC4=NC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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